![molecular formula C10H8N4S B3045860 1-methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione CAS No. 115231-80-6](/img/structure/B3045860.png)

1-methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione

Overview

Description

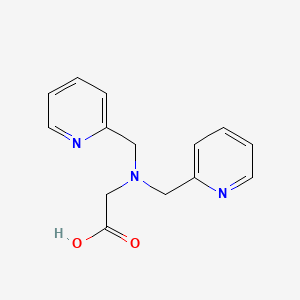

“1-methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Synthesis Analysis

The synthesis of these compounds involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction mixture is stirred overnight and then poured onto ice-water .

Molecular Structure Analysis

The molecular structure of these compounds has been confirmed by different spectral data and elemental analyses . They have been designed and synthesized with the same essential structural features of the reported hit compound and almost the same binding mode .

Chemical Reactions Analysis

These compounds have been subjected to antiviral and cytotoxicity screening using plaque-reduction assay . Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml .

Scientific Research Applications

Antiviral Activity

The compound has been synthesized as a potential antiviral agent . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay . Compound 8b showed promising antiviral activity .

Antimicrobial Activity

The compound has been used in the synthesis of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives as potential antimicrobial agents . Compounds 4d, 6c, 7b, and 8a exhibit antibacterial and/or antifungal activities . The greatest antibacterial activity among the [1,2,4]triazolo[4,3-a]quinoxaline compounds was found for 4d, and 6c which showed strong in vitro activity against S. aureus and E. coli, respectively .

Anticancer Activity

The compound has been used in the synthesis of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives as potential anticancer agents . These derivatives have been evaluated against HepG2, HCT-116 and MCF-7 cells . Compound 12d was found to be the most potent derivative of all the tested compounds against the three HepG2, HCT116 and MCF-7 cancer cell lines .

DNA Intercalation

The compound has been used in the synthesis of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives as DNA intercalators . Molecular docking studies were performed to investigate the binding modes of the proposed compounds with the DNA active site . Compound 12d displayed the highest binding affinity .

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These derivatives have been designed and synthesized for various applications such as antiviral, antimicrobial, and anticancer activities .

In Silico ADMET Profiles

The compound has been used in the synthesis of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives for in silico ADMET profiles . These profiles could help to evaluate and predict the likely behaviors of the prepared compounds for future in vitro and in vivo studies .

Mechanism of Action

Target of Action

The primary target of 1-methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, and blocking its signaling pathway has proven effective in suppressing tumor growth .

Mode of Action

The compound interacts with its target, VEGFR-2, by inhibiting its activity. This inhibition blocks the VEGFR-2 signaling pathway, reducing the expression of VEGF or VEGFRs . This restriction of tumor angiogenesis effectively cuts off the blood supply, suppressing tumor growth .

Biochemical Pathways

The compound affects the angiogenesis pathway, a critical process that affects the development and growth of cancerous cells. By inhibiting VEGFR-2, the compound disrupts the sprouting of new blood vessels from pre-existing vasculatures, a process that plays a major role in tissue functional repair, regeneration, and cell division .

Pharmacokinetics

These studies help evaluate the druggability of new compounds .

Result of Action

The result of the compound’s action is the suppression of tumor growth. By inhibiting VEGFR-2 and disrupting the angiogenesis pathway, the compound effectively reduces uncontrolled cell division and proliferation, leading to a decrease in tumor size .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the nature of the corrosive environment and the interaction between the metal surface and the inhibitor can influence the adsorption of organic inhibitors on a metal surface . .

Future Directions

Despite several applications of this scaffold in medicinal chemistry and its special features and potentiality of derivatization, little has been done with respect to the search of versatile and potentially ecofriendly synthetic protocols . This suggests that future research could focus on developing such protocols.

properties

IUPAC Name |

1-methyl-5H-[1,2,4]triazolo[4,3-a]quinoxaline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4S/c1-6-12-13-9-10(15)11-7-4-2-3-5-8(7)14(6)9/h2-5H,1H3,(H,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLIWTOXELFHBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=CC=CC=C3NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401208299 | |

| Record name | 1-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401208299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115231-80-6 | |

| Record name | 1-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115231-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401208299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

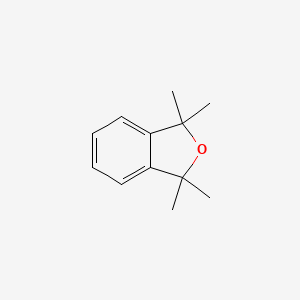

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thiazole, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B3045780.png)

![(Propane-1,3-diyl)bis[bis(4-chlorophenyl)phosphane]](/img/structure/B3045798.png)